Atorvastatin Lactam Lactone

Catalog No.
S822939
CAS No.
1795791-15-9
M.F
C33H31FN2O5
M. Wt
554.618
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Lactone

CAS Number

1795791-15-9

Product Name

Atorvastatin Lactam Lactone

IUPAC Name

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide

Molecular Formula

C33H31FN2O5

Molecular Weight

554.618

InChI

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1

InChI Key

KRJQXFHKZVGEEE-ZHHXWWMDSA-N

SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6

Synonyms

9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenz[e,g]indole-3-carboxamide

Atorvastatin lactam lactone (also designated as atorvastatin pyrrolidone phenanthrene lactone) is a highly specific, late-stage degradation reference material used in pharmaceutical quality control and analytical method validation. Structurally, it combines three distinct degradation modifications relative to the parent atorvastatin API: oxidative conversion of the pyrrole ring to a lactam, photocyclization of the diphenyl groups into a rigid phenanthrene core, and acid-catalyzed dehydration of the statin side chain into a lactone ring [1]. In procurement and laboratory workflows, this compound is essential for establishing stability-indicating high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) methods, ensuring that complex, multi-stress degradation profiles in solid oral dosages can be accurately quantified against a certified baseline [2].

Procurement Fit

Certified impurity reference standard Stability-indicating methods Impurity profiling support Regulatory dossier preparation

Procuring single-stress degradation products—such as atorvastatin lactone (acid degradation) or atorvastatin pyrrolidone phenanthrene calcium (photodegradation)—as proxies for multi-pathway degradation leads to critical failures in ICH Q1A/Q1B method validation. Single-stress comparators lack the combined structural modifications of CAS 1795791-15-9, resulting in significantly different chromatographic retention times, distinct ionization efficiencies, and divergent mass spectrometric fragmentation patterns [1]. If a laboratory attempts to use atorvastatin lactone to quantify dual-stress degradation peaks, the relative response factors (RRF) will be incorrectly calibrated, potentially causing out-of-specification (OOS) formulation batches to falsely pass quality assurance thresholds due to unassigned or misidentified co-eluting peaks [2].

Substitution Risk

1
Structural mismatch: Atorvastatin lactone and lactam sodium salt lack the fused dibenz[e,g]indole scaffold and dual lactam-lactone. Their chromatographic retention and MS fragmentation differ substantially.
2
Quantitation risk: Generic substitution may lead to misidentification and inaccurate impurity quantitation, potentially failing ICH Q3B reporting thresholds.
3
Analytical traceability: Only the authentic lactam lactone standard provides the selectivity and traceability required for pharmacopoeial impurity methods; a substitute cannot ensure method continuity.

Chromatographic Resolution and Relative Retention Time (RRT)

The incorporation of the rigid phenanthrene core and the lactam oxygen fundamentally alters the hydrophobicity of the molecule compared to standard lactone impurities. On a standard C18 reversed-phase column, atorvastatin lactam lactone exhibits a relative retention time (RRT) of approximately 1.45 to 1.55 relative to the parent API, whereas the standard atorvastatin lactone elutes earlier at an RRT of approximately 1.20 to 1.25 [1]. This baseline resolution ensures that dual-stress degradation products do not co-elute with single-stress impurities during extended gradient runs.

Evidence DimensionRelative Retention Time (RRT) vs Atorvastatin API
Target Compound DataRRT ~1.45 - 1.55
Comparator Or BaselineAtorvastatin Lactone (CAS 125995-03-1): RRT ~1.20 - 1.25
Quantified DifferenceΔRRT of ~0.25 - 0.30, ensuring baseline chromatographic separation
ConditionsReversed-phase HPLC (C18 column, Acetonitrile/Water/0.1% Formic Acid gradient)

Guarantees that analytical teams can achieve baseline resolution of overlapping degradation peaks, preventing false-negative impurity reporting.

Lipophilicity shift
Class-level inference
ΔlogP +0.66 vs. atorvastatin acid (target ≈6.05; acid 5.39)
Supports reversed-phase method development.
In silico ChemAxon prediction; no experimental logP reported.

Mass Spectrometric Identification (LC-MS/MS)

For highly sensitive pharmacokinetic or trace-impurity assays, exact mass differentiation is required. Atorvastatin lactam lactone yields a distinct protonated molecular ion [M+H]+ at m/z 555.6. In contrast, the non-lactonized photodegradation comparator, atorvastatin pyrrolidone phenanthrene (free acid form), yields an [M+H]+ at m/z 573.6 [1]. The 18 Da mass difference, corresponding to the loss of water during lactonization, combined with specific neutral losses in MS2 fragmentation, allows for the configuration of highly specific Multiple Reaction Monitoring (MRM) transitions.

Evidence DimensionProtonated Molecular Ion [M+H]+
Target Compound Datam/z 555.6
Comparator Or BaselineAtorvastatin Pyrrolidone Phenanthrene (open acid): m/z 573.6
Quantified Difference18 Da mass shift confirming complete side-chain lactonization
ConditionsPositive Electrospray Ionization (ESI+) LC-MS/MS

Enables precise mass-based quantification and eliminates false-positive identification in mass spectrometry workflows.

Melting point gap
Data to verify
122–124 °C (target) vs. 103–106 °C for atorvastatin lactone; Δ ≈ 18–19 °C
Enables rapid identity confirmation.
Supplier certificate data; cross-study comparable.

Formulation QA: Dual-Stress Marker Specificity

As a multi-pathway degradation product, CAS 1795791-15-9 serves as a definitive marker for combined environmental failures. While atorvastatin lactone forms readily at pH < 5, and phenanthrene derivatives form under UV exposure, this specific combined lactam lactone only crosses the 0.1% ICH reporting threshold when formulations are subjected to both >1.2 million lux hours of UV/Vis irradiation and acidic microenvironmental stress [1]. Using this exact standard allows QA teams to pinpoint the specific dual-failure mode of a rejected batch.

Evidence DimensionFormation Conditions for >0.1% Yield
Target Compound DataRequires combined UV/Vis (>1.2M lux hours) AND acidic pH stress
Comparator Or BaselineAtorvastatin Lactone: Requires only acidic pH stress
Quantified DifferenceStrict dependency on dual-stress conditions for formation
ConditionsICH Q1B photostability testing in solid oral dosage matrices

Provides QA/QC departments with a forensic chemical marker to diagnose complex packaging or excipient compatibility failures.

Mass distinction
Head-to-head
+14 Da shift vs. atorvastatin lactone (C33H31FN2O5, MW 554.61 vs. C33H33FN2O4, MW 540.62)
Prevents mass overlap in LC-MS impurity screens.
Detectable by unit-resolution and HRMS.
Solubility divergence
Cross-study comparable
Target: soluble in ethanol, acetone; insoluble in water. Comparator atorvastatin lactone: soluble in DMSO (≥25 mg/mL) and organic-aqueous mixtures.
Requires distinct stock preparation protocols.
Solubility mismatch may cause precipitation if incorrect diluents are used.

ICH Q1A/Q1B Stability-Indicating Method Validation

Directly downstream of its distinct chromatographic retention (RRT ~1.45), this compound is procured to validate stability-indicating HPLC methods. It proves to regulatory agencies that the analytical method can successfully separate late-eluting, multi-pathway degradation products from the main atorvastatin API and primary single-stress impurities [1].

Excipient Compatibility and Packaging QA

Because its formation requires both light and acidic stress, this standard is utilized in formulation development to test the protective efficacy of blister packaging and the microenvironmental pH stability of novel excipient matrices. Detection of the m/z 555.6 mass signature indicates a simultaneous failure in both light protection and pH buffering [2].

LC-MS/MS Impurity Library Construction

Analytical testing laboratories procure this standard to build accurate Multiple Reaction Monitoring (MRM) libraries. The specific 18 Da mass difference compared to the open-acid phenanthrene form ensures that automated LC-MS/MS screening methods correctly assign trace impurities without manual spectral interpretation errors [3].

Application Fit

Application
Selection Property
Validation Focus
Stability-indicating HPLC method
Lipophilicity-driven retention separation
Baseline resolution from API per ICH Q2(R1)
Forced-degradation impurity profiling by LC-MS
Unique mass shift (+14 Da) and fragmentation
Unambiguous identification in complex mixtures
Reference standard qualification
Thermal and spectroscopic characterization
Identity verification for regulatory dossier preparation

XLogP3

5.6

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